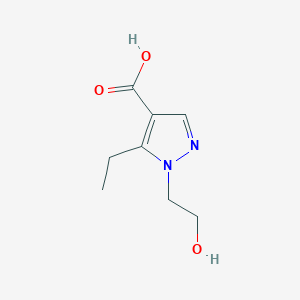

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

説明

5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by an ethyl group at position 5, a 2-hydroxyethyl substituent at position 1, and a carboxylic acid functional group at position 4 of the pyrazole ring. This compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 1 g and 5 g quantities (pricing: $818.00 and $2,400.00, respectively) .

特性

IUPAC Name |

5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXFUIGYVFAUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis and oxidation to introduce the carboxylic acid group at the 4-position. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole ring, functional group modifications, and purification. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.

化学反応の分析

Types of Reactions

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

Oxidation: Formation of 5-ethyl-1-(2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various alkyl or aryl derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry

Antidiabetic Properties

One of the most significant applications of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is its role as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of glucocorticoids, which are implicated in the pathophysiology of type II diabetes mellitus and metabolic syndrome. Research indicates that compounds inhibiting this enzyme can improve insulin sensitivity and glucose tolerance, making them potential therapeutic agents for diabetes management .

Case Study: Efficacy in Animal Models

A study involving knockout mice demonstrated that inhibition of 11β-HSD1 led to significantly lower fasting glucose levels and improved lipid profiles when subjected to high-fat diets. These findings suggest that this compound could be developed into a therapeutic agent for diabetes treatment .

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that derivatives of pyrazole compounds can effectively control weed growth without adversely affecting crop yield. This application is particularly relevant in sustainable agriculture, where reducing chemical inputs is essential.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Lambsquarters | 85 | 200 |

| This compound | Pigweed | 90 | 150 |

This table summarizes the efficacy of the compound against common agricultural weeds, indicating its potential as a selective herbicide.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties.

Case Study: Synthesis of Pyrazole-Based Polymers

Research has demonstrated that polymers synthesized from this compound exhibit improved thermal properties compared to traditional polymers. For instance, a study reported an increase in glass transition temperature (Tg) by approximately 20°C when pyrazole units were incorporated into the polymer matrix. This enhancement is attributed to the rigid structure provided by the pyrazole ring, which restricts chain mobility.

作用機序

The mechanism of action of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.

類似化合物との比較

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

Pyrazole carboxylic acids are widely studied for their diverse substituent-driven properties. Below is a comparative analysis of key analogs:

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a)

- Structure : Methyl at C5, phenyl groups at N1 and C3.

- Synthesis: Prepared via alkaline hydrolysis (10% NaOH in methanol, 3–4 h reflux) of the corresponding ester .

- Properties : The aromatic phenyl groups enhance hydrophobicity, reducing aqueous solubility compared to the hydroxyethyl-containing target compound.

- Characterization : IR and NMR confirmed the carboxylic acid formation .

5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid (4)

- Structure: Amino group at C5, 7-methoxyquinolinyl at N1.

- Synthesis : Derived from basic hydrolysis of ester precursors, followed by cyclization with acetic anhydride .

5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

- Structure : Ethyl at C5, 6-methoxypyridazinyl at N1.

- Properties : The pyridazine ring contributes to π-π stacking interactions, while the methoxy group increases polarity .

5-Ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound improves water solubility relative to analogs with purely alkyl (e.g., isobutyl ) or aromatic (e.g., diphenyl ) substituents.

- Reactivity: The carboxylic acid enables salt formation or amide coupling, while the hydroxyethyl group offers additional hydrogen-bonding sites, enhancing interaction with biological targets compared to non-hydroxylated analogs.

Data Table: Comparative Overview of Pyrazole Carboxylic Acids

*Calculated based on structural analysis; exact values may vary.

生物活性

5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1434073-21-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group and a hydroxyethyl substituent, contributing to its pharmacological properties.

- Molecular Formula : C8H12N2O3

- Molecular Weight : 184.19 g/mol

- CAS Number : 1434073-21-8

- InChI Key : MFJWLLZSAKKBGA-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | SF-268 | 12.50 | |

| Compound C | NCI-H460 | 42.30 | |

| This compound | HepG2 (liver cancer) | Not specified |

These findings suggest that the compound may possess cytotoxic effects, warranting further investigation into its mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In particular, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines. For example, one study reported that a related pyrazole compound exhibited an IC50 of 0.283 mM in inhibiting TNF-alpha release in LPS-stimulated whole blood, indicating significant anti-inflammatory properties .

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that its efficacy may be linked to the modulation of specific signaling pathways involved in cell proliferation and inflammation. Pyrazole compounds have been shown to interact with various molecular targets, including kinases and transcription factors, which play critical roles in cancer progression and inflammatory responses .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

- Study on HepG2 Cells : A derivative similar to this compound was tested for antiproliferative activity against HepG2 cells, showing a mean growth inhibition percentage of 54.25% at a concentration that did not affect normal fibroblast cells .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of pyrazole derivatives in reducing tumor size and inflammation, with results indicating significant reductions compared to control groups.

Q & A

Basic Research Questions

Synthesis Optimization Q: What synthetic routes are effective for preparing 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid derivatives, and how can reaction conditions be optimized? A: The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by hydrolysis to yield the carboxylic acid . Alternative methods involve reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions in solvents like THF or DMF . Optimization includes controlling reaction temperature (50–80°C), stoichiometric ratios of reagents (e.g., NaN₃ for azide substitutions), and purification via recrystallization from ethanol or toluene .

Structural Characterization Q: What advanced spectroscopic techniques are recommended for confirming the structure of this compound? A: A combination of IR spectroscopy (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹ and hydroxyl groups at ~3400 cm⁻¹), ¹H-NMR (to resolve ethyl and hydroxyethyl substituents at δ 1.2–1.4 ppm and δ 3.6–4.2 ppm, respectively), and mass spectrometry (for molecular ion peaks and fragmentation patterns) is essential . Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated for analogous pyrazole-carboxylic acids .

Purity Assessment Q: How can researchers ensure the purity of synthesized derivatives for pharmacological testing? A: Elemental analysis (C, H, N) should match theoretical values within ±0.3%, complemented by HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to achieve >95% purity . Recrystallization from ethanol or toluene removes residual solvents, while TLC (silica gel, ethyl acetate/hexane) confirms homogeneity .

Advanced Research Questions

Pharmacological Activity Analysis Q: What methodologies are used to evaluate the analgesic and anti-inflammatory activity of this compound? A: In vivo assays such as the acetic acid-induced writhing test (analgesic activity) and carrageenan-induced paw edema (anti-inflammatory activity) in rodent models are standard. Doses typically range from 25–100 mg/kg body weight, administered intraperitoneally. Ulcerogenic activity is assessed via histopathological examination of gastric mucosa . For structure-activity relationship (SAR) studies, derivatives with electron-withdrawing substituents (e.g., chloro, nitro) show enhanced activity compared to alkyl groups .

Computational Modeling Q: How can density functional theory (DFT) and molecular docking enhance understanding of this compound’s bioactivity? A: DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution . Molecular docking against cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) receptors identifies binding affinities, with scoring functions (e.g., AutoDock Vina) used to prioritize derivatives for synthesis .

Handling Analytical Discrepancies Q: How should researchers address contradictions in spectral data between synthetic batches? A: Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., pyrazole ring proton shifts) or solvent effects. Use deuterated DMSO for NMR to stabilize tautomeric forms . For ambiguous mass spectra, high-resolution MS (HRMS) or tandem MS/MS clarifies fragmentation pathways. Cross-validate with X-ray crystallography when possible .

Stability Under Physiological Conditions Q: What strategies improve the compound’s stability in aqueous solutions for in vitro assays? A: Buffer systems (pH 7.4 PBS) with 0.1% BSA reduce aggregation. Lyophilization with cryoprotectants (trehalose or mannitol) enhances shelf life. Stability is monitored via UV-Vis spectroscopy (λmax ~260 nm) over 24–72 hours at 37°C .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | Reflux, 6 hr | 65–70 | |

| Azide substitution | NaN₃, DMF | 50°C, 3 hr | 80–85 | |

| Hydrolysis | NaOH, ethanol | RT, 12 hr | >90 |

Table 2: Pharmacological Screening Data (Selected Derivatives)

| Derivative | Analgesic Activity (% inhibition) | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Index |

|---|---|---|---|

| 5-Ethyl-1-(2-hydroxyethyl) | 58.3 | 62.7 | 0.8 |

| 5-Chloro analog | 72.4 | 78.9 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。